molecular formula C13H14BrN3O4S B2861159 methyl 5-(N-(3-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1298053-47-0

methyl 5-(N-(3-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2861159
CAS RN: 1298053-47-0
M. Wt: 388.24
InChI Key: DZJNQGHZWOVCBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which would contribute to the compound’s aromaticity. The bromophenyl group would add additional aromaticity and potentially influence the compound’s reactivity due to the electron-withdrawing nature of the bromine atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution . The sulfamoyl group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the sulfamoyl group could increase the compound’s polarity and potentially its boiling and melting points .

Scientific Research Applications

Structural and Theoretical Studies

Research has delved into the structural and theoretical aspects of pyrazole-4-carboxylate derivatives, providing insights into their molecular configurations and potential applications in various scientific fields. For instance, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have shed light on their structural intricacies. These studies involved various spectroscopic techniques and density functional theory (DFT) calculations, contributing to a deeper understanding of their molecular properties and potential reactivity patterns (Viveka et al., 2016).

Synthetic Applications in Heterocyclic Chemistry

Pyrazole derivatives have found significant applications in the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. Research on the utilization of aryl radical building blocks, including bromophenyl derivatives, in radical cyclization reactions onto azoles, has demonstrated the potential for creating complex tri- and tetra-cyclic heterocycles. This method has paved the way for new synthetic pathways in the construction of pharmacologically relevant structures (Allin et al., 2005).

Corrosion Inhibition

In the field of materials science, pyrazole derivatives, including those related to the specified compound, have been investigated for their corrosion inhibition properties. Studies on pyranpyrazole derivatives, for instance, have shown promising results in protecting mild steel against corrosion, highlighting the potential industrial applications of such compounds in metal preservation and protection processes (Dohare et al., 2017).

Molecular and Crystal Structures

The molecular and crystal structures of pyrazole derivatives have been extensively studied, with findings contributing to the understanding of their potential interactions and reactivity in various applications. For example, the synthesis and characterization of novel compounds have been documented, providing valuable data on their crystallographic parameters and molecular geometries. Such information is crucial for the rational design of new materials and drugs based on pyrazole scaffolds (Vydzhak et al., 2017).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s hard to predict the exact safety and hazards associated with this compound .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

methyl 3-[(3-bromophenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S/c1-3-10-11(13(18)21-2)12(16-15-10)22(19,20)17-9-6-4-5-8(14)7-9/h4-7,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJNQGHZWOVCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(N-(3-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

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